N-(1-(1-(3-氟苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

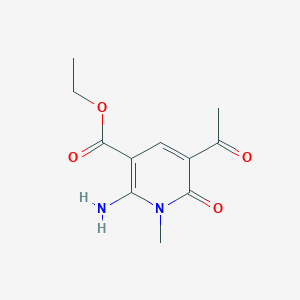

The compound "N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures, which can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of various 1,2,4-triazole derivatives as described in paper involves the reaction of ester ethoxycarbonylhydrazones with primary amines. Similarly, the synthesis of benzamide derivatives with piperazine and piperidine moieties, as seen in papers and , involves the use of arylpiperazines or benzylpiperidines, respectively. These methods could potentially be adapted for the synthesis of "N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide" by incorporating the appropriate fluorophenyl and methoxybenzamide components.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as NMR, X-ray diffraction, and DFT calculations, as demonstrated in paper . These techniques allow for the determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule. Intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings.

Chemical Reactions Analysis

Benzamide compounds can participate in various chemical reactions due to their functional groups. For example, the triazole ring in the target compound suggests potential reactivity similar to the triazole derivatives discussed in paper , where Schiff base formation and Mannich base derivatization were performed. These reactions typically involve the interaction of the triazole ring with aldehydes or amines to form new compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and receptor binding affinity, are influenced by their molecular structure. For instance, the presence of methoxy and fluorophenyl groups can affect the compound's lipophilicity and its ability to penetrate the central nervous system, as seen in the evaluation of similar compounds in paper . The binding affinity to biological receptors, such as dopamine receptors, is also a critical property, with compounds exhibiting nanomolar affinities and selectivity profiles as described in papers and .

科学研究应用

用于 PET 成像的放射性标记化合物

[18F]p-MPPF 等放射性标记化合物已用于正电子发射断层扫描 (PET) 成像,特别是用于研究大脑中的血清素能神经传递和 5-HT1A 受体。此应用展示了氟代化合物在神经影像学和神经递质系统研究中的效用 (Plenevaux 等,2000).

合成新化合物的途径

对 YM758 单磷酸酯等化合物的实用且可扩展的合成途径的发展突显了此类分子在药物化学中的重要性。YM758 是一种 If 通道抑制剂,展示了具有复杂结构的化合物在药物开发和优化其合成以进行大规模生产中的重要性 (Yoshida 等,2014).

抗菌和抗癌活性

含有 1,2,4-三唑衍生物的化合物因其抗菌和抗癌活性而受到探索。这些研究包括合成新衍生物并评估其对各种微生物和癌细胞的生物活性,展示了这些化合物在治疗应用中的潜力 (Bektaş 等,2007).

分子对接研究

作为 EGFR 抑制剂的苯并咪唑衍生物的分子对接研究提供了这些化合物与生物靶标相互作用的见解,进一步强调了它们在抗癌药物开发中的作用 (Karayel,2021).

用于监测反应的新型荧光醛

带有 1,2,3-三唑部分的荧光醛的发展用于通过荧光变化监测羟醛反应的进展,突出了这些化合物在分析化学和化学反应监测中的应用 (Guo & Tanaka,2009).

未来方向

属性

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGIWDYVKFKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)